molecular formula C11H11NS3 B13752685 Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate CAS No. 51741-78-7

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate

Cat. No.: B13752685
CAS No.: 51741-78-7
M. Wt: 253.4 g/mol
InChI Key: NUJLHAURLLYKRL-UHFFFAOYSA-N
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Description

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate is a chemical compound with the molecular formula C11H11NS3 and a molecular weight of 253.40 g/mol. It is known for its unique structure, which includes a benzothiazole ring and a dithioacetate group. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate typically involves the reaction of 3-methylbenzothiazole with carbon disulfide and methyl iodide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate or sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then reacts with methyl iodide to form the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dithioacetate group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles like amines or alcohols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols. Substitution reactions can result in various derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-(3-methylbenzothiazolin-2-ylidene)dithioacetate include:

  • Methyl 2-(benzothiazolin-2-ylidene)dithioacetate
  • Methyl 2-(4-methylbenzothiazolin-2-ylidene)dithioacetate
  • Methyl 2-(2-methylbenzothiazolin-2-ylidene)dithioacetate

Uniqueness

This compound is unique due to the presence of the 3-methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can result in different properties and applications.

Properties

CAS No.

51741-78-7

Molecular Formula

C11H11NS3

Molecular Weight

253.4 g/mol

IUPAC Name

methyl 2-(3-methyl-1,3-benzothiazol-2-ylidene)ethanedithioate

InChI

InChI=1S/C11H11NS3/c1-12-8-5-3-4-6-9(8)15-10(12)7-11(13)14-2/h3-7H,1-2H3

InChI Key

NUJLHAURLLYKRL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2SC1=CC(=S)SC

Origin of Product

United States

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